molecular formula C37H27NSi B12589024 9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole CAS No. 877607-04-0

9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole

Cat. No.: B12589024
CAS No.: 877607-04-0
M. Wt: 513.7 g/mol
InChI Key: CKLWYWQVKCBHPS-UHFFFAOYSA-N
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Description

9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole is an organic compound that combines the structural features of fluorene, diphenylsilane, and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole typically involves the reaction of 9H-carbazole with a silylating agent such as chlorodiphenylsilane in the presence of a base like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel, along with suitable ligands and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce hydrocarbon derivatives.

Scientific Research Applications

9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole exerts its effects is primarily through its interaction with various molecular targets. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s behavior in different environments, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    9,9-Diphenyl-9H-fluorene: Shares the fluorene core but lacks the silyl and carbazole groups.

    9H-Carbazole: Contains the carbazole moiety but lacks the fluorene and silyl groups.

    Diphenylsilane: Contains the silyl group but lacks the fluorene and carbazole moieties.

Uniqueness

9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole is unique due to its combination of fluorene, diphenylsilane, and carbazole structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

877607-04-0

Molecular Formula

C37H27NSi

Molecular Weight

513.7 g/mol

IUPAC Name

carbazol-9-yl-(9H-fluoren-9-yl)-diphenylsilane

InChI

InChI=1S/C37H27NSi/c1-3-15-27(16-4-1)39(28-17-5-2-6-18-28,37-33-23-9-7-19-29(33)30-20-8-10-24-34(30)37)38-35-25-13-11-21-31(35)32-22-12-14-26-36(32)38/h1-26,37H

InChI Key

CKLWYWQVKCBHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

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